![molecular formula C40H42O11 B1262636 15-Acetoxyorbiculin G](/img/structure/B1262636.png)
15-Acetoxyorbiculin G
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Overview
Description
15-acetoxyorbiculin G is a dihydroagarofuran sesquiterpenoid that is the 15-acetoxy derivative of orbiculin G. It is isolated from Microtropis japonica and exhibits antitubercular activity. It has a role as a metabolite and an antitubercular agent. It is a benzoate ester, a bridged compound, a cyclic ether, a dihydroagarofuran sesquiterpenoid and an organic heterotricyclic compound. It derives from an orbiculin G.
Scientific Research Applications
Antituberculosis Activity
15-Acetoxyorbiculin G has been identified as a compound with notable antituberculosis activities. Research has demonstrated that 15-Acetoxyorbiculin G exhibits significant in vitro activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This finding suggests potential applications in the development of new antituberculosis drugs or therapies (Chen et al., 2008). Another study further supports these findings, reinforcing the potential of 15-Acetoxyorbiculin G in treating tuberculosis (Chou et al., 2008).
properties
Product Name |
15-Acetoxyorbiculin G |
---|---|
Molecular Formula |
C40H42O11 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
[(1S,2R,4S,5R,6R,7S,9R,12R)-5-acetyloxy-6-(acetyloxymethyl)-7,12-dibenzoyloxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate |
InChI |
InChI=1S/C40H42O11/c1-24-21-31(48-35(43)27-15-9-6-10-16-27)34(47-26(3)42)39(23-46-25(2)41)32(49-36(44)28-17-11-7-12-18-28)22-30-33(40(24,39)51-38(30,4)5)50-37(45)29-19-13-8-14-20-29/h6-20,24,30-34H,21-23H2,1-5H3/t24-,30-,31+,32+,33-,34+,39-,40-/m1/s1 |
InChI Key |
YOWBCRNBOMRTPW-NPIRVHPYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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